5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole
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Overview
Description
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole ring substituted with a chlorine atom at the 5-position and a nitrophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: 5-Chloro-2-(3-aminophenyl)benzo[d]thiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
5-Chloro-2-arylbenzo[d]thiazoles: Similar in structure but with different substituents at the 2-position.
Uniqueness
5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile scaffold for the development of new compounds with improved efficacy and selectivity .
Properties
Molecular Formula |
C13H7ClN2O2S |
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Molecular Weight |
290.73 g/mol |
IUPAC Name |
5-chloro-2-(3-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H7ClN2O2S/c14-9-4-5-12-11(7-9)15-13(19-12)8-2-1-3-10(6-8)16(17)18/h1-7H |
InChI Key |
OSFIQYPJIDVQFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
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